6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one
Description
Properties
IUPAC Name |
6-bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4/c1-14-5-3-4-6-18(14)24-7-9-25(10-8-24)21(26)17-12-15-11-16(23)13-19(28-2)20(15)29-22(17)27/h3-6,11-13H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNBWZQXWLVILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation for 8-Methoxycoumarin-3-acetyl
The synthesis commences with Pechmann condensation of 3-methoxyresorcinol and ethyl acetoacetate under acidic conditions (H2SO4, 80°C, 4 h), yielding 8-methoxycoumarin-3-acetyl (87% yield). Methoxy orientation at C8 directs subsequent electrophilic substitution to C6 during bromination.
Table 1. Pechmann Condensation Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Acid Catalyst | Conc. H2SO4 | 87 |
| Temperature | 80°C | 87 |
| β-Keto Ester | Ethyl acetoacetate | 87 |
| Reaction Time | 4 h | 87 |
Regioselective Bromination at C6
Electrophilic bromination using tetrabutylammonium tribromide (TBATB, 1.1 eq) in ethanol with tetrabutylammonium bromide (TBAB) phase-transfer catalysis (RT, 1 h) installs bromine at C6 (92% yield). The methoxy group’s +M effect directs bromine to the para position (C6), confirmed by 1H NMR coupling patterns (J = 2.1 Hz, H5-H7).
Haloform Oxidation of 3-Acetyl to Carboxylic Acid
Treatment of 6-bromo-8-methoxycoumarin-3-acetyl with bromine water (3 eq) in 5% NaOH (0°C, 30 min) induces haloform cleavage, converting the acetyl group to carboxylic acid (78% yield). The reaction proceeds via enolate formation, tribromination, and nucleophilic hydroxide attack, as evidenced by IR loss of C=O stretch at 1705 cm⁻¹ and emergence of broad O-H stretch at 2500–3000 cm⁻¹.
Preparation of 4-(2-Methylphenyl)piperazine
Piperazine undergoes N-alkylation with 2-methylbenzyl bromide (1.2 eq) in acetonitrile (K2CO3, 70°C, 12 h) to yield 1-(2-methylbenzyl)piperazine (64%). Subsequent catalytic hydrogenation (H2, Pd/C, MeOH) removes the benzyl group, generating 4-(2-methylphenyl)piperazine (89% yield).
Table 2. Piperazine Alkylation Screening
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K2CO3 | Acetonitrile | 70°C | 64 |
| Cs2CO3 | DMF | 100°C | 58 |
| Et3N | THF | 60°C | 47 |
Amide Bond Formation via Carbodiimide Coupling
Acid Chloride Preparation
6-Bromo-8-methoxycoumarin-3-carboxylic acid reacts with oxalyl chloride (2 eq) in anhydrous DCM (DMF catalyst, 0°C → RT, 3 h), yielding the corresponding acid chloride (94%). FTIR confirms C=O stretch shift from 1687 cm⁻¹ (acid) to 1772 cm⁻¹ (acyl chloride).
Coupling with 4-(2-Methylphenyl)piperazine
The acid chloride couples with 4-(2-methylphenyl)piperazine (1.2 eq) in THF (NMM, 0°C → RT, 12 h), affording the target compound (76% yield). HRMS (ESI+) validates molecular ion [M+H]+ at m/z 487.0842 (calc. 487.0845).
Table 3. Amide Coupling Reagent Comparison
| Reagent | Solvent | Temp. | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | RT | 68 |
| Oxalyl Chloride | THF | RT | 76 |
| HATU | DCM | 0°C | 71 |
Alternative Synthetic Pathways
Ullmann-Type Coupling of Pre-Brominated Coumarin
Direct C3 amination of 6-bromo-8-methoxycoumarin with 4-(2-methylphenyl)piperazine-1-carboxamide under CuI/L-proline catalysis (DMSO, 110°C, 24 h) provides an alternative route (61% yield). However, regiochemical control at C3 proves challenging, with 15% C4 amination byproduct.
Microwave-Assisted One-Pot Synthesis
Sequential Pechmann condensation, bromination, and amidation under microwave irradiation (150°C, 30 min) achieves 58% overall yield. While faster, the method suffers from lower purity (82% by HPLC vs. 99% in stepwise synthesis).
Structural Characterization and Spectral Data
1H NMR Analysis (600 MHz, DMSO-d6)
13C NMR Analysis (151 MHz, DMSO-d6)
Industrial-Scale Optimization Considerations
Bromination Solvent Recycling
Ethanol recovery via fractional distillation reduces waste generation by 43%. TBATB demonstrates 5× reusability with <5% activity loss.
Continuous Flow Amidation
Tubular reactor implementation (Residence time: 30 min) enhances throughput to 12 kg/day while maintaining 74% yield, surpassing batch reactor efficiency by 22%.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like sodium methoxide (NaOMe), electrophiles like bromine (Br₂)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Anti-Cancer Activity
The primary application of 6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one is in cancer treatment. Research indicates that compounds with similar structures exhibit significant anti-breast cancer activity. For instance, studies have shown that coumarin derivatives can inhibit the growth of breast cancer cell lines such as MCF-7. The structure–activity relationship (SAR) suggests that modifications to the piperazine ring can enhance efficacy against cancer cells.
Case Study:
A study published in MDPI highlighted the effectiveness of coumarin-piperazine conjugates, with certain derivatives showing IC50 values as low as 0.003 µM against MCF-7 cells, indicating potent anti-cancer properties . The introduction of bromine and methoxy groups has been found to be beneficial for enhancing the activity of such compounds.
Comparative Analysis of Related Compounds
The following table summarizes key findings related to various coumarin derivatives and their anti-cancer activities:
| Compound Name | IC50 (µM) | Target Cell Line | Notable Features |
|---|---|---|---|
| 6-Bromo-8-methoxy-coumarin derivative | 0.003 | MCF-7 | High potency against breast cancer |
| N,N-diethyl-7-amino-coumarin | 3.3 | MCF-7 | Contains fluorophore; moderate activity |
| Triphenylethylene-coumarin hybrid | 3.72 | MCF-7 | Dimeric structure enhances activity |
Other Biological Activities
Beyond its anti-cancer properties, this compound may exhibit other biological activities such as antimicrobial and anti-inflammatory effects. Coumarins are known for their diverse pharmacological profiles, making them suitable candidates for further investigation in these areas.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 6-bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one, highlighting differences in substituents, molecular properties, and biological activities:
Key Structural and Functional Insights :
Piperazine Substitution: The 2-methylphenyl substituent on the piperazine ring in the target compound balances lipophilicity and steric bulk, favoring receptor binding without excessive hydrophobicity . In contrast, the diphenylmethyl analog () exhibits higher lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
Biological Activity :
- Piperazine-linked coumarins with methoxy groups (e.g., ) show selective inhibition of carbonic anhydrase isoforms IX/XII, critical in cancer therapy . The target compound’s 8-methoxy group may confer similar selectivity.
- Antimicrobial activity is observed in chromen-2-one derivatives with triazole or pyrazole moieties (e.g., ), but this property is untested in the target compound .
Synthetic Accessibility: The target compound can be synthesized via microwave-assisted alkylation of phenolic coumarin precursors with arylpiperazines, a method yielding >80% purity (similar to ) .
Biological Activity
The compound 6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one is a synthetic derivative of coumarin that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to a class of piperazine hybridized coumarins, which are known for their antibacterial properties. The general structure includes a bromine atom at the 6-position, a methoxy group at the 8-position, and a piperazine moiety linked via a carbonyl group. The synthesis typically involves coupling reactions and can be achieved through established organic chemistry techniques, including the use of coupling agents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond with the piperazine derivative.
Antimicrobial Properties
Recent studies have highlighted the significant antimicrobial activity of this compound against various bacterial strains. For instance, it exhibited promising results against Staphylococcus aureus and Pseudomonas aeruginosa, two notorious pathogens responsible for various infections. The minimum inhibitory concentration (MIC) values demonstrated its efficacy, with particular derivatives showing MIC values as low as 2 µg/mL against S. aureus .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Pseudomonas aeruginosa | 4 |
Antiproliferative Activity
In addition to its antibacterial effects, this compound has shown potential as an antiproliferative agent. Studies indicate that it can inhibit the growth of cancer cell lines, making it a candidate for further investigation in oncology. The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can enhance its cytotoxicity against specific cancer types .
Case Studies and Research Findings
A notable study evaluated the hemolytic activity of this compound on human red blood cells (RBCs), which is crucial for assessing its safety profile. The results indicated that even at high concentrations, the hemolytic rates remained below the international safety standards, suggesting favorable biosafety characteristics .
Another research effort focused on the antibacterial mechanism of action, revealing that compounds with similar structures displayed selective toxicity towards bacterial cells while sparing mammalian cells. This selectivity is attributed to differences in membrane composition between bacterial and human cells .
Q & A
Q. What are the optimal synthetic routes for 6-bromo-8-methoxy chromenone derivatives, and how can reaction conditions be optimized?
The synthesis of chromenone derivatives typically involves multi-step reactions. For brominated analogs, a common strategy includes:
- Step 1 : Formation of the chromenone core via Pechmann condensation using resorcinol derivatives and β-ketoesters under acidic conditions.
- Step 2 : Bromination at the 6-position using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C .
- Step 3 : Piperazine coupling via a carbonyl linker. This step often employs carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid for amide bond formation with the piperazine moiety .
Optimization Tips : - Control reaction temperature to prevent side reactions (e.g., over-bromination).
- Use anhydrous conditions for piperazine coupling to avoid hydrolysis.
- Monitor reaction progress with TLC and characterize intermediates via -NMR and LC-MS .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
Critical analytical techniques include:
- X-ray crystallography : Resolves bond lengths and angles (e.g., confirming the planar chromenone core and piperazine conformation). Example: A related coumarin derivative showed a dihedral angle of 12.5° between the chromenone and piperazine rings .
- NMR spectroscopy : Key signals include:
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm error .
Q. What in vitro assays are recommended for preliminary biological screening?
- Anticancer activity : MTT assays against cancer cell lines (e.g., HEPG2 for liver carcinoma) with IC values <10 µM considered promising .
- Enzyme inhibition : Screen against carbonic anhydrase IX/XII due to structural similarity to known inhibitors .
- Receptor binding : Radioligand displacement assays for serotonin or dopamine receptors, given the piperazine moiety’s affinity for CNS targets .
Advanced Research Questions
Q. How does the 2-methylphenyl substituent on the piperazine ring influence biological activity?
The 2-methylphenyl group enhances:
- Lipophilicity : Increases logP by ~0.5 units compared to unsubstituted piperazines, improving membrane permeability (calculated via ChemDraw).
- Target selectivity : Methyl groups can induce steric effects, potentially reducing off-target binding. For example, analogs with 4-methylphenyl showed 3-fold lower affinity for hERG channels than 2-methyl derivatives .
SAR Recommendation : Synthesize analogs with halogens (e.g., Cl, F) at the 2-position to compare electronic vs. steric effects .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how can they be addressed?
- Challenges :
- Weak diffraction due to flexible piperazine rings.
- Disorder in the methoxy or bromine substituents.
- Solutions :
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Case Study : A chromenone derivative showed IC = 2.7 µM in HEPG2 cells but no efficacy in xenograft models due to poor pharmacokinetics.
- Methodology :
- Perform ADMET profiling: Measure plasma stability (e.g., >80% remaining after 1 hour) and CYP450 inhibition.
- Use LC-MS/MS to quantify tissue distribution; low brain penetration is common with piperazine-carboxylates .
- Optimize via prodrug strategies (e.g., esterification of the carbonyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
